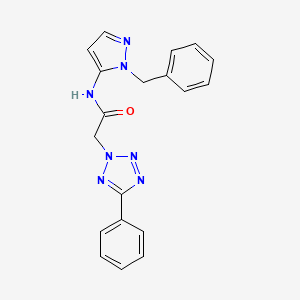![molecular formula C20H22N2O3 B4534652 3-methyl-N-[2-(3-phenylpropoxy)phenyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B4534652.png)
3-methyl-N-[2-(3-phenylpropoxy)phenyl]-4,5-dihydroisoxazole-5-carboxamide
説明
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to the compound of interest, typically involves strategies like one-pot synthesis or cycloaddition reactions. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides and related compounds, indicating a methodology that might be applicable to the synthesis of our target compound (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including the target compound, has been extensively studied through methods like vibrational spectroscopy and X-ray crystallography. Shahidha et al. (2014) utilized FT-IR, FT-Raman spectroscopic techniques, and density functional methods to analyze the vibrational spectral analysis of similar isoxazole derivatives, providing insights into the molecular structure and bonding features of these compounds (Shahidha et al., 2014).
Chemical Reactions and Properties
Isoxazole derivatives engage in various chemical reactions, reflecting their reactivity and chemical properties. Studies have explored the nucleophilic addition reactions, cyclization, and functional group transformations within this compound class. For example, Fujita et al. (1972) described the synthesis of N,N′-Disubstituted phenylpropiolamidines and their conversion to isoxazole derivatives through nucleophilic addition followed by cyclization, shedding light on the chemical behavior and potential reactivity of our target compound (Fujita et al., 1972).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as melting points, solubility, and thermal stability, are crucial for their application in various fields. The study by Kumara et al. (2018) on the synthesis and characterization of novel pyrazole derivatives, including thermal stability and Hirshfeld surface analysis, provides a model for understanding the physical properties of similar compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, such as their reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are of significant interest. The work by Yu et al. (2009) on the preparation and evaluation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides showcases the chemoselective nucleophilic chemistry and highlights the versatile chemical properties of isoxazole compounds (Yu et al., 2009).
特性
IUPAC Name |
3-methyl-N-[2-(3-phenylpropoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-14-19(25-22-15)20(23)21-17-11-5-6-12-18(17)24-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,19H,7,10,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOBOOSIFKAGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)C(=O)NC2=CC=CC=C2OCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methoxyphenyl)-N'-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4534573.png)
![7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4534585.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B4534587.png)
![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-imidazol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B4534603.png)
![1-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B4534611.png)
![N-(3-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4534617.png)
![5-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B4534625.png)
![N,6-dimethyl-2-{4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B4534636.png)

![1-(2-methoxyphenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4534658.png)
![methyl 4-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-4-oxobutanoate](/img/structure/B4534665.png)
![2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B4534672.png)
![1-(4-chlorobenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534676.png)